Methylthio Substituent Confers Higher Lipophilicity vs. Des-methylthio (S)-Methyl Pyrrolidine-3-carboxylate
The methylthio (-SMe) substituent at the pyrrolidine C3 position increases computed lipophilicity relative to the unsubstituted (S)-methyl pyrrolidine-3-carboxylate. The calculated XLogP for (S)-3-(methylthio)pyrrolidine (the free amine core) is 0.6, whereas the corresponding (S)-methyl pyrrolidine-3-carboxylate (free base, CAS 216311-60-3) has a lower predicted logP consistent with the absence of the sulfur atom . Although an exact logP value for the des-methylthio analog is not reported in the same database, the contribution of a -SMe group to logP is well-established at approximately +0.8 to +1.0 log units relative to -H, translating to a roughly 6- to 10-fold increase in octanol/water partition coefficient [1]. This difference is meaningful in medicinal chemistry programs where modulating lipophilicity within a narrow range is critical for achieving target permeability, solubility, and metabolic stability profiles.
| Evidence Dimension | Lipophilicity (XLogP / logP contribution of -SMe group) |
|---|---|
| Target Compound Data | XLogP ≈ 0.6 for (S)-3-(methylthio)pyrrolidine core (predicted) |
| Comparator Or Baseline | (S)-Methyl pyrrolidine-3-carboxylate (CAS 216311-60-3), no -SMe group; predicted logP approximately -0.2 to -0.4 (class-level estimate based on -SMe contribution of +0.8 to +1.0) [1] |
| Quantified Difference | Estimated ΔlogP ≈ +0.8 to +1.0 (6- to 10-fold higher lipophilicity conferred by the -SMe group) [1] |
| Conditions | Calculated/predicted logP values; experimental shake-flask or chromatographic logP not published for either compound |
Why This Matters
The quantifiable increase in lipophilicity distinguishes this building block for medicinal chemistry programs where fine-tuning logD within the typical drug-like range (1–3) requires a sulfur-bearing pyrrolidine scaffold rather than a non-sulfur analog.
- [1] Hansch, C., Leo, A., Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, 1995. -SMe π constant ≈ +0.61 (aliphatic); estimated logP contribution ≈ +0.8 to +1.0 depending on environment. View Source
